molecular formula C14H9ClN2O6S2 B2960076 N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 670267-95-5

N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2960076
CAS No.: 670267-95-5
M. Wt: 400.8
InChI Key: CTNZOZMDXMIUPL-UHFFFAOYSA-N
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Description

N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzoxathiol ring system, a sulfonamide group, and a nitrobenzene moiety

Scientific Research Applications

N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a chlorinated phenol, with a thiol and a carbonyl source under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxathiol intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Nitration of the Benzene Ring: The final step involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group in the benzoxathiol ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)naphthalene-2-sulfonamide
  • N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)phenylsulfonamide

Uniqueness

N-(7-chloro-2-oxo-2H-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O6S2/c1-7-2-3-9(17(19)20)6-12(7)25(21,22)16-8-4-10(15)13-11(5-8)24-14(18)23-13/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZOZMDXMIUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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